
4-Methyl-2-(pyridin-3-yloxy)pyridine
Description
4-Methyl-2-(pyridin-3-yloxy)pyridine is a pyridine derivative featuring a methyl group at position 4 and a pyridin-3-yloxy substituent at position 2. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol. The pyridin-3-yloxy group is a critical pharmacophore, enabling interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs) .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-2-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C11H10N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h2-8H,1H3 |
InChI Key |
XKOMYQVCOARVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-3-yloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-chloropyridine with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(pyridin-3-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The pyridin-3-yloxy group is essential for nAChR and mGluR binding but requires specific substituents for selectivity. For example, compound 9’s ethylamine side chain improves α4β2* nAChR affinity (Ki = 32.6 nM) .
- The tetrazole-phenyl group in 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine enhances mGlu5 antagonism (Ki < 10 nM) but reduces nAChR activity .
- Lipophilicity : 2-Isopropyl-4-methylpyridine (logP = 2.40) is more lipophilic than this compound (estimated logP ~1.8), affecting membrane permeability .
Physicochemical Properties
Property | This compound | Compound 9 | 2-Isopropyl-4-methylpyridine |
---|---|---|---|
Molecular Weight (g/mol) | 186.21 | 196.26 | 135.21 |
TPSA (Ų) | ~30 (estimated) | ~25 | 12.90 |
logP | ~1.8 (estimated) | ~1.5 | 2.40 |
H-Bond Acceptors | 3 | 3 | 1 |
Key Observations :
- The pyridin-3-yloxy group increases TPSA compared to non-oxygenated analogs (e.g., 2-Isopropyl-4-methylpyridine), improving solubility but reducing blood-brain barrier penetration.
- Lower molecular weight analogs (e.g., 2-Isopropyl-4-methylpyridine) may favor synthetic accessibility but lack receptor specificity .
Key Observations :
Yield Comparison :
- Yields for pyridin-3-yloxy derivatives range from 67–81% in analogous reactions (e.g., ), suggesting efficient synthetic routes for the target compound .
Q & A
Q. Table 1: Representative Synthetic Conditions
Substrate Pair | Base | Solvent | Temperature | Yield* |
---|---|---|---|---|
Pyridin-3-ol + 2-chloro-4-methylpyridine | K₂CO₃ | DCM | Reflux | 70–85% |
Pyridin-3-ol + 2-iodo-4-methylpyridine | NaH | DMF | 80°C | 65–75% |
*Yields estimated from analogous pyridine ether syntheses .
Basic: How is compound purity validated, and which analytical techniques are critical?
Answer:
Purity assessment requires a multi-technique approach:
- HPLC/GC-MS : Quantifies impurities (<1%) using C18 columns (H₂O:MeCN gradient) or DB-5MS columns .
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ confirms structural integrity. Key signals: pyridyloxy protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ = 203.0946 for C₁₁H₁₁N₂O) .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
- Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite. Avoid direct skin contact due to potential irritancy .
Advanced: How can contradictory NMR/IR data for derivatives be resolved?
Answer:
Contradictions arise from tautomerism or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures (–40°C) .
- 2D NMR (HSQC/HMBC) : Correlates proton-carbon connectivity to confirm substitution patterns (e.g., distinguishing C-2 vs. C-4 methylation) .
- Computational Validation : Compare experimental IR stretches (e.g., C–O at 1250 cm⁻¹) with DFT-calculated spectra (B3LYP/6-31G*) .
Advanced: How can reaction yields be optimized for sterically hindered analogs?
Answer:
Bulky substituents reduce yields due to steric hindrance. Optimization strategies:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventional) and improves yields by 15–20% .
- Catalytic Systems : Use Pd(OAc)₂/XPhos (2 mol%) for Suzuki-Miyaura coupling of boronic acids to pyridyl halides .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. Table 2: Impact of Bulky Substituents on Yield
Substituent (R) | Conventional Yield | Microwave Yield |
---|---|---|
–CH₂Ph | 45% | 62% |
–C(CH₃)₃ | 30% | 50% |
Advanced: What structure-activity relationship (SAR) insights exist for pyridyloxy derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at C-4 enhance antibacterial activity (MIC = 2 µg/mL vs. S. aureus) by increasing electrophilicity .
- Steric Effects : Methyl groups at C-2 reduce metabolic degradation but decrease solubility (logP > 3.5).
- Biological Targets : Derivatives with piperidine/pyrrolidine moieties show kinase inhibition (IC₅₀ = 50 nM for JAK2) .
Q. Table 3: SAR Trends in Pyridyloxy Derivatives
Modification | Biological Activity | logP |
---|---|---|
–NO₂ at C-4 | Antibacterial | 2.8 |
–OCH₃ at C-3 | Antifungal | 1.9 |
–N(CH₃)₂ at C-5 | Kinase Inhibition | 3.1 |
Advanced: How are degradation pathways studied under accelerated stability conditions?
Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 h) or 3% H₂O₂ (room temperature, 48 h). Monitor via LC-MS for hydrolytic or oxidative byproducts .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to identify photo-oxidation products (e.g., N-oxide formation) .
Advanced: What computational tools predict physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.